molecular formula C12H24O3 B1671634 Ethyl 5-hydroxydecanoate CAS No. 75587-06-3

Ethyl 5-hydroxydecanoate

Cat. No.: B1671634
CAS No.: 75587-06-3
M. Wt: 216.32 g/mol
InChI Key: JZHPHZPSKLWKPM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-hydroxydecanoate can be synthesized through the reaction of ethyl acetoacetate with 5-hydroxydecanal. This reaction typically occurs under acidic conditions and requires the use of an appropriate catalyst .

Industrial Production Methods: In industrial settings, the production of this compound involves the esterification of 5-hydroxydecanoic acid with ethanol. This process is catalyzed by sulfuric acid and requires careful control of temperature and reaction time to ensure high yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form ethyl 5-oxodecanoate. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to this compound alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or sulfuric acid as catalysts.

Major Products Formed:

    Oxidation: Ethyl 5-oxodecanoate.

    Reduction: this compound alcohol.

    Substitution: Various substituted ethyl decanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-hydroxydecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-hydroxydecanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group in the compound allows it to form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, the ester group can undergo hydrolysis, releasing ethanol and 5-hydroxydecanoic acid, which may have further biological effects .

Comparison with Similar Compounds

    Ethyl 3-hydroxyhexanoate: Similar in structure but with a shorter carbon chain.

    Ethyl laurate: Similar ester functionality but lacks the hydroxyl group.

    Ethyl acetoacetate: Used as a starting material in the synthesis of ethyl 5-hydroxydecanoate.

Uniqueness: this compound is unique due to the presence of both hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological activity. Its longer carbon chain compared to similar compounds also affects its physical properties and applications .

Properties

IUPAC Name

ethyl 5-hydroxydecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3/c1-3-5-6-8-11(13)9-7-10-12(14)15-4-2/h11,13H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHPHZPSKLWKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCCC(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60997023
Record name Ethyl 5-hydroxydecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60997023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless clear liquid; Sweet fatty peach-like aroma
Record name Ethyl 5-hydroxydecanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1940/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Very slightly soluble in water, Soluble (in ethanol)
Record name Ethyl 5-hydroxydecanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1940/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.945-0.956 (20°)
Record name Ethyl 5-hydroxydecanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1940/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

75587-06-3
Record name Ethyl 5-hydroxydecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075587063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 5-hydroxydecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60997023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decanoic acid, 5-hydroxy-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 5-HYDROXYDECANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF7YX14403
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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